1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid

CAS No.: 1255663-95-6

Cat. No.: VC2955436

Molecular Formula: C11H17F2NO4

Molecular Weight: 265.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1255663-95-6 |

|---|---|

| Molecular Formula | C11H17F2NO4 |

| Molecular Weight | 265.25 g/mol |

| IUPAC Name | 5,5-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-4-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16) |

| Standard InChI Key | LOIFBZRYZNAAAU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)(F)F |

Introduction

Chemical Structure and Properties

Molecular Structure

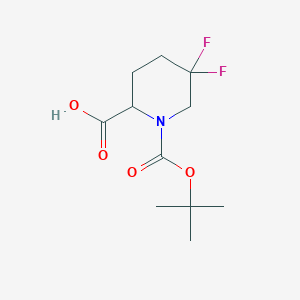

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid consists of a piperidine ring core structure with several key modifications. The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (BOC) group, which is a common protecting group in organic synthesis due to its stability under basic conditions and selective cleavage under acidic conditions . The compound features a carboxylic acid functionality at the 2-position of the piperidine ring, making it useful as a carboxylic acid building block. The distinctive structural feature is the presence of two fluorine atoms at the 5-position of the piperidine ring, which significantly impacts the compound's physical and chemical properties .

The fluorine atoms contribute to the compound's lipophilicity and metabolic stability, characteristics that are particularly valuable in pharmaceutical research. The carboxylic acid group at the 2-position provides a reactive handle for further chemical modifications, allowing the compound to serve as a versatile intermediate in synthetic pathways.

Physical and Chemical Properties

The physical and chemical properties of 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid are summarized in Table 1. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

Table 1: Key Physical and Chemical Properties of 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇F₂NO₄ |

| Molecular Weight | 265.25 g/mol |

| CAS Number | 1255663-95-6 |

| LogP | 1.66 |

| Heavy Atoms Count | 18 |

| Rotatable Bond Count | 3 |

| Number of Rings | 1 |

| Polar Surface Area | 67 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The compound has a moderate lipophilicity as indicated by its LogP value of 1.66 , suggesting a balanced distribution between aqueous and lipid phases. This property is particularly important for drug development as it affects membrane permeability and bioavailability. The moderate number of rotatable bonds (3) indicates some conformational flexibility, while the presence of both hydrogen bond acceptors (3) and donors (1) enables the compound to form hydrogen bonds with biological targets and other molecules .

Nomenclature and Identifiers

| Synonym |

|---|

| 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid |

| 1-[(tert-butoxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid |

| 5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

| 1-Boc-5,5-difluoropiperidine-2-carboxylic acid |

| 1,2-Piperidinedicarboxylic acid, 5,5-difluoro-, 1-(1,1-dimethylethyl) ester |

| 5,5-Difluoro-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester |

Synthesis Methods

General Synthetic Approach

Applications in Research and Development

Role in Medicinal Chemistry

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid serves as an important building block in medicinal chemistry and drug discovery. The compound's fluorinated piperidine structure is particularly valuable in pharmaceutical research for several reasons:

First, the incorporation of fluorine atoms can significantly enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism. Second, fluorinated compounds often exhibit improved membrane permeability and bioavailability, critical factors in drug development. Third, the BOC-protected nitrogen allows for selective modification of the molecule during multi-step syntheses, enabling the creation of complex drug candidates with precise structural features .

The compound is primarily used as an intermediate in the synthesis of more complex molecules with potential pharmacological activity. Its structural features make it particularly suitable for the development of central nervous system (CNS) drugs, as fluorinated compounds often show improved blood-brain barrier penetration.

Applications in Organic Synthesis

Beyond medicinal chemistry, 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid finds applications in broader organic synthesis contexts. The compound can serve as a building block for:

-

Development of fluorinated heterocycles with unique physical and chemical properties

-

Creation of peptide mimetics and peptidomimetic compounds

-

Synthesis of organofluorine compounds for materials science applications

-

Production of fluorinated analogs of biologically active natural products

The carboxylic acid functionality at the 2-position provides a versatile handle for further chemical transformations, including esterification, amide formation, and reduction . These transformations allow for the incorporation of the fluorinated piperidine moiety into a wide range of complex molecular architectures.

| Parameter | Recommendation |

|---|---|

| Short-term Storage | 2-8°C |

| Long-term Storage | -80°C (use within 6 months) |

| Medium-term Storage | -20°C (use within 1 month) |

| Solubility Enhancement | Heat to 37°C and oscillate in ultrasonic bath |

The compound should be stored in a sealed container to protect it from moisture and air . For long-term storage, it is recommended to keep the compound at -80°C, where it remains stable for up to 6 months . For medium-term storage, -20°C is suitable, with a recommended use period of up to 1 month .

Solution Preparation

For research applications, proper preparation of stock solutions is crucial. Table 4 provides guidance on preparing solutions of different concentrations.

Table 4: Stock Solution Preparation Guidelines

| Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 3.77 mL | 18.85 mL | 37.70 mL |

| 5 mM | 0.754 mL | 3.77 mL | 7.54 mL |

| 10 mM | 0.377 mL | 1.885 mL | 3.77 mL |

When preparing solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics . To enhance solubility, the sample can be heated to 37°C and treated with ultrasonic oscillation . Once prepared, the solution should be stored in separate aliquots to avoid repeated freezing and thawing, which can lead to compound degradation .

Related Compounds

Structural Analogs

Several structural analogs of 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid have been reported, differing in the position of fluorine atoms, stereochemistry, or other structural features. These analogs include:

-

(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid (CAS: 2166008-44-0): This compound features the difluoro substitution at the 4-position rather than the 5-position, and has specific R stereochemistry at the 2-position.

-

(S)-1-(tert-butoxycarbonyl)-5,5-difluoropiperidine-2-carboxylic acid: The S enantiomer of the title compound, with specific stereochemistry at the 2-position .

-

1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid (CAS: 1255666-86-4): This analog has the carboxylic acid group at the 3-position rather than the 2-position .

These structural variations can significantly affect the compounds' chemical reactivity and potential biological activity, providing researchers with a toolkit of related compounds for structure-activity relationship studies.

Comparison with Non-fluorinated Analogs

| Package Size | Approximate Price Range (USD) |

|---|---|

| 100 mg | $43-189 |

| 250 mg | $149-303 |

| 500 mg | $284-504 |

| 1 g | $385-756 |

| 5 g | $1,116-3,782 |

Pricing can vary significantly between suppliers, with factors such as purity level, packaging quality, and supplier reputation affecting the final cost . Most suppliers offer the compound with a purity level of 95-97%, suitable for most research applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume